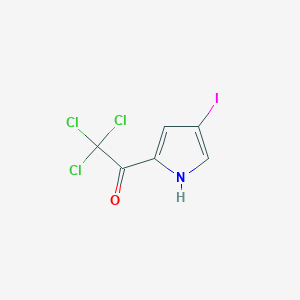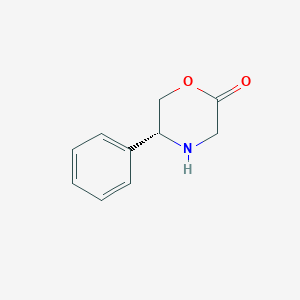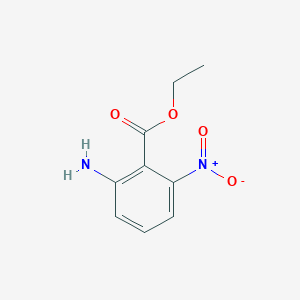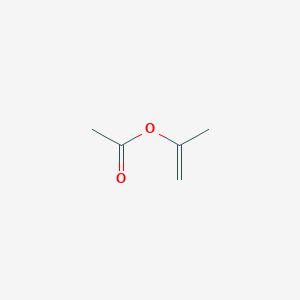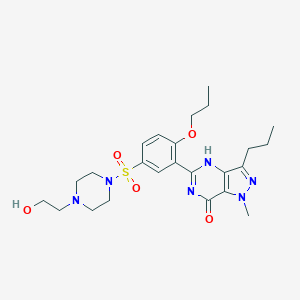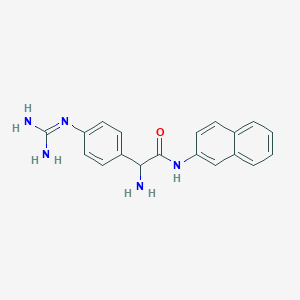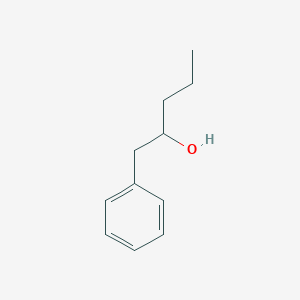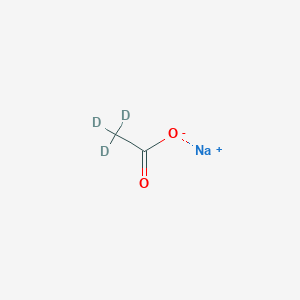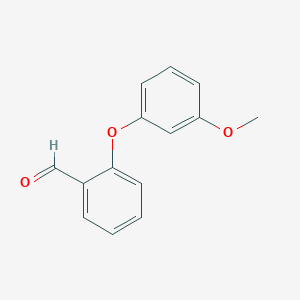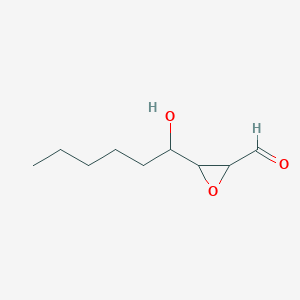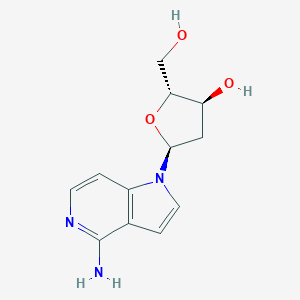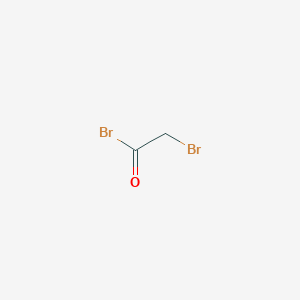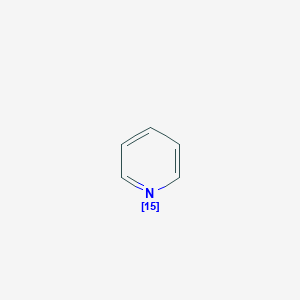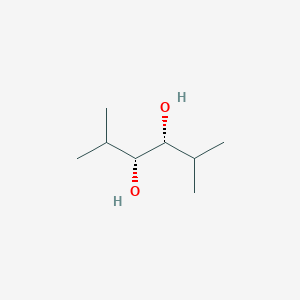
(3R,4R)-2,5-Dimethyl-3,4-hexanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a chiral molecule that has two enantiomers, (3R,4R)- and (3S,4S)-2,5-dimethyl-3,4-hexanediol. In
Mécanisme D'action
The mechanism of action of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is not fully understood. However, it is believed that the compound acts as a chiral inducer, promoting the formation of chiral products in asymmetric synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. However, studies have shown that this compound is non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is its ability to act as a chiral inducer in asymmetric synthesis reactions. This makes it a valuable tool for the development of chiral catalysts and the production of chiral compounds. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of new applications for this compound, such as in the development of new drugs or materials. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol.
Méthodes De Synthèse
((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol can be synthesized using several methods. One of the most common methods is the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,5-dimethyl-3,4-hexanedione using hydrogen gas and a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol has been extensively studied for its potential applications in various fields of science. One of the most promising areas of application is in the development of chiral catalysts for asymmetric synthesis. This compound has been shown to be an effective chiral ligand for several transition metal catalysts, including ruthenium, palladium, and rhodium.
Propriétés
Numéro CAS |
115889-27-5 |
|---|---|
Nom du produit |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol |
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
(3R,4R)-2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1 |
Clé InChI |
UEGKGPFVYRPVCC-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)[C@H]([C@@H](C(C)C)O)O |
SMILES |
CC(C)C(C(C(C)C)O)O |
SMILES canonique |
CC(C)C(C(C(C)C)O)O |
Synonymes |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol; 2,5-Dimethyl-4-hydroxy-3-hexanol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




